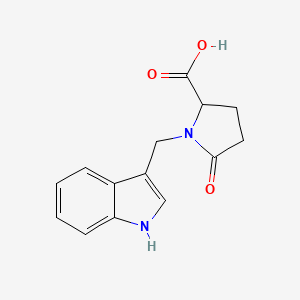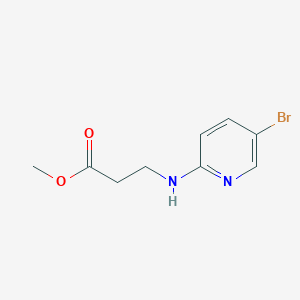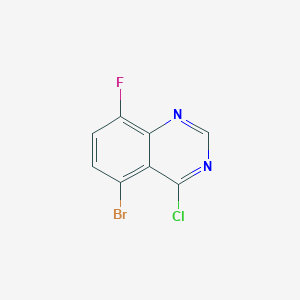
1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a phenyl group, a trimethylsilyl group, and an ethanone moiety attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone typically involves the reaction of 1-phenyl-1H-pyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The resulting intermediate is then reacted with ethanone under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(trimethylsilyl)-1H-pyrazole: Lacks the ethanone moiety.
1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)methanol: Contains a methanol group instead of ethanone.
1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)propane: Has a propane group instead of ethanone.
Uniqueness
1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone is unique due to the presence of the ethanone moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
920984-36-7 |
|---|---|
Molecular Formula |
C14H18N2OSi |
Molecular Weight |
258.39 g/mol |
IUPAC Name |
1-(1-phenyl-4-trimethylsilylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C14H18N2OSi/c1-11(17)14-13(18(2,3)4)10-16(15-14)12-8-6-5-7-9-12/h5-10H,1-4H3 |
InChI Key |
ISBIKYUODOILFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C=C1[Si](C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B11857752.png)




